molecular formula C17H20N2O3 B12948752 2-(1H-Imidazole-2-carbonyl)hexyl benzoate

2-(1H-Imidazole-2-carbonyl)hexyl benzoate

Cat. No.: B12948752
M. Wt: 300.35 g/mol
InChI Key: FAGKTSQWWATXHY-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)hexyl benzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It integrates two privileged structures in medicinal chemistry: the 1H-imidazole ring and a benzoate ester. The imidazole scaffold is a fundamental building block in biology and drug discovery, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which facilitates binding to a wide range of biological targets . Molecules containing the imidazole core and ester linkages are frequently investigated as potential kinase inhibitors, antimicrobial agents, and for their antioxidant properties . The specific molecular architecture of this compound, featuring a hexyl linker and carbonyl group, suggests its potential utility as a key intermediate in organic synthesis. Researchers can employ it in the development of novel chemical entities, such as complex hydrazide derivatives for multi-kinase inhibition studies or as a precursor for further functionalization . Its structure is also reminiscent of components used in materials science, including the study of UV-filter stabilizers, where ester derivatives play a role in formulation science . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its unique chemical properties in the development of new therapeutic candidates and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)hexyl benzoate

InChI

InChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19)

InChI Key

FAGKTSQWWATXHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2

Origin of Product

United States

Synthetic Methodologies for 2 1h Imidazole 2 Carbonyl Hexyl Benzoate and Analogues

Retrosynthetic Analysis of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000)

A retrosynthetic analysis of the target molecule identifies three primary disconnection points. The most logical disconnections are at the ester linkage and the C-C bond connecting the imidazole (B134444) ring to the carbonyl group.

Ester Disconnection: The hexyl benzoate ester can be disconnected to reveal benzoic acid and a hexyl-containing intermediate, specifically 2-(1H-imidazol-2-yl)-1-hexan-1-one. This disconnection points towards a late-stage esterification reaction.

Acyl-Imidazole Disconnection: The bond between the imidazole C2 carbon and the carbonyl group can be broken. This suggests a C2-acylation of a pre-formed imidazole ring or the use of an imidazole-2-carboxylic acid derivative which is then coupled with a hexyl organometallic reagent.

Imidazole Ring Disconnection: The imidazole ring itself can be deconstructed into simpler starting materials according to various established synthetic methods, such as the Debus or Van Leusen syntheses. jetir.org

This analysis suggests a convergent synthesis where the imidazole core is functionalized at the C2 position with a six-carbon acyl chain, followed by an esterification reaction to attach the benzoate group. Alternatively, a pre-formed hexyl benzoate moiety with appropriate functionality could be used as a building block in the imidazole ring synthesis.

Classical and Modern Approaches to Imidazole Ring Synthesis Relevant to the Compound

The synthesis of the imidazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. irjmets.commdpi.com These can be broadly categorized into classical and modern approaches.

Classical methods, while sometimes suffering from low yields, are still in use for creating C-substituted imidazoles. jetir.orgderpharmachemica.com Modern methods often offer milder conditions and greater substrate scope.

Debus-Radziszewski Imidazole Synthesis: First reported by Heinrich Debus in 1858, this is a multi-component reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). jetir.orgwikipedia.orgpharmaguideline.com It can be viewed as a two-stage process where a diimine is first formed from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.orgscribd.com This method is used commercially to produce various imidazoles. wikipedia.org Modifications using primary amines instead of ammonia can yield N-substituted imidazoles. wikiwand.com

Wallach Synthesis: In this method, treating an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride yields a chloro-containing intermediate, which upon reduction with hydroiodic acid, forms an imidazole derivative. jetir.orgderpharmachemica.compharmaguideline.com For instance, N,N'-dimethyloxamide can be converted to N-methyl imidazole. iiste.org

Marckwald Synthesis: This approach involves the reaction of α-amino ketones or aldehydes with cyanates, isothiocyanates, or thiocyanates to form 2-mercaptoimidazoles. jetir.orgpharmaguideline.com The sulfur group can then be readily removed through oxidative methods to yield the desired imidazole. derpharmachemica.comresearchgate.net

Van Leusen Imidazole Synthesis: A highly versatile modern method that allows for the preparation of 1,4,5-trisubstituted imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgsemanticscholar.org The reaction can be performed as a one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgacs.org This method is advantageous due to its mild conditions and the stability of the TosMIC reagent. semanticscholar.org It has been successfully applied to the synthesis of complex, biologically active molecules. tsijournals.com

Synthesis MethodReactantsKey FeaturesReference
Debus-Radziszewski1,2-Dicarbonyl, Aldehyde, AmmoniaClassical multi-component reaction; still used commercially. jetir.orgwikipedia.orgresearchgate.net
WallachN,N'-disubstituted oxamide, PCl5, HIForms N-substituted imidazoles via a chlorinated intermediate. derpharmachemica.compharmaguideline.comiiste.org
Marckwaldα-Amino ketone/aldehyde, Potassium thiocyanateForms a 2-thiol intermediate, which is subsequently desulfurized. jetir.orgderpharmachemica.comresearchgate.net
Van LeusenAldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Modern, versatile three-component reaction for polysubstituted imidazoles. organic-chemistry.orgtsijournals.comacs.org

Introducing the carbonylhexyl group at the C2 position is a critical step. The C2 position of imidazole is susceptible to nucleophilic attack, especially if electron-withdrawing groups are present on the ring. pharmaguideline.com Direct acylation can be challenging but several strategies exist.

Metal-Catalyzed C-H Activation: Modern synthetic protocols allow for the direct functionalization of the C-H bond at the C2 position. Palladium-catalyzed reactions are particularly effective. acs.orgnih.gov For example, C2-arylation can be achieved using aryl chlorides in the presence of a palladium catalyst and a strong base like NaOt-Bu, which facilitates the deprotonation of the C2 position. nih.gov Nickel-catalyzed C-H arylations and alkenylations have also been developed, highlighting the importance of the solvent system in achieving high reactivity. rsc.org

Acylation via N-Acyl Intermediate: An electrophilic acylating agent typically attacks the pyridine-like nitrogen (N3) first to form an N-acyl derivative. youtube.com In the presence of a base, this can be followed by a 1,2-shift of the acyl group from the nitrogen to the C2 carbon, yielding the 2-acyl imidazole. youtube.com

Multi-component Reactions: Novel three-component reactions can be employed for C2-functionalization. For instance, 1-substituted imidazoles can react with aldehydes and electron-deficient acetylenes under mild, catalyst-free conditions to form C2-functionalized products. researchgate.net Another approach involves the reaction of imidazole N-oxides with aldehydes and CH-acids in a metal-free, three-component condensation. beilstein-journals.org

Esterification Techniques for Hexyl Benzoate Moiety Attachment

The final step in the proposed synthesis is the formation of the ester bond. This can be achieved through several standard esterification methods, reacting the hexanol portion of the molecule with a benzoic acid derivative or vice versa.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (benzoic acid) with the alcohol (the hexanol derivative of the imidazole) under acidic catalysis, typically with sulfuric acid or HCl. The reaction is reversible and requires removal of water to drive it to completion.

Steglich Esterification: A milder method suitable for more sensitive substrates. It uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol at room temperature.

Acyl Chloride Method: Benzoic acid can be converted to the more reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Green Chemistry Approaches in the Synthesis of Imidazole Esters

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. researchgate.netnumberanalytics.com These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of substituted imidazoles. ijprajournal.comtsijournals.com For example, the three-component synthesis of trisubstituted imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) can be performed efficiently under solvent-free microwave conditions. ijprajournal.com

Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as a promising green technique for organic synthesis. mdpi.com It enhances reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. The Debus-Radziszewski reaction can be performed under ultrasonic irradiation without any catalyst, providing a milder and more rapid protocol compared to traditional methods. mdpi.com

Solvent-Free and Heterogeneous Catalysis: Conducting reactions without a solvent or using recyclable heterogeneous catalysts aligns with green chemistry principles. researchgate.net A simple and solvent-free system using FeCl₃/SiO₂ as a recyclable, heterogeneous catalyst has been developed for the synthesis of multisubstituted imidazoles, resulting in very good yields under mild conditions. researchgate.netrsc.org

Green TechniqueDescriptionExample ApplicationReference
Microwave IrradiationUses microwave energy to heat reactions, reducing time and increasing yields.Solvent-free synthesis of 2,4,5-trisubstituted imidazoles. ijprajournal.com
Ultrasonic IrradiationUses sound energy to induce cavitation, enhancing reaction rates.Catalyst-free Debus-Radziszewski reaction at room temperature. mdpi.com
Heterogeneous CatalysisEmploys a catalyst in a different phase from the reactants (e.g., solid catalyst in a liquid reaction), allowing for easy recovery and recycling.Solvent-free synthesis of imidazoles using FeCl₃/SiO₂. researchgate.netrsc.org
Multi-component ReactionsCombines three or more reactants in a single step, improving atom economy and reducing waste.One-pot Van Leusen synthesis of polysubstituted imidazoles. organic-chemistry.orgbeilstein-journals.org

Catalytic Systems in the Synthesis of Imidazole-Carbonyl Compounds

Catalysis is pivotal in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of imidazole-carbonyl compounds benefits from a wide array of catalytic systems.

Transition Metal Catalysis:

Palladium: Pd catalysts are widely used for C-C bond formation via C-H functionalization, which is key for introducing the carbonyl group or its precursor at the C2 position. acs.orgnih.gov

Copper: Cu catalysts are effective for synthesizing imidazoles through reactions like the diamination of terminal alkynes with amidines or the reaction between two different isocyanides. organic-chemistry.org

Nickel: Air-stable nickel(II) salts can catalyze the C-H arylation and alkenylation of imidazoles, with the solvent playing a crucial role in the activation process. rsc.org

Iron: Simple iron salts like FeCl₃, particularly when supported on silica (B1680970), can act as efficient and recyclable heterogeneous catalysts for imidazole synthesis under solvent-free conditions. researchgate.netrsc.org

Acid/Base Catalysis: Many classical imidazole syntheses, like the Debus-Radziszewski reaction, proceed under acidic or basic conditions. rsc.org Modern protocols have employed catalysts like silicotungstic acid to improve the yields of these reactions. ijprajournal.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs), which are themselves imidazole derivatives, have been used as organocatalysts for the synthesis of other substituted imidazoles. rsc.org Imidazole itself can also act as a catalyst for acyl transfer reactions, mimicking enzymatic processes. nih.govnih.gov

Catalyst TypeMetal/CompoundApplication in Imidazole SynthesisReference
Transition MetalPalladium (Pd)C-H functionalization and cross-coupling at C2 and C4/C5 positions. acs.orgnih.gov
Copper (Cu)Diamination of alkynes; coupling of isocyanides. organic-chemistry.org
Nickel (Ni)C-H arylation and alkenylation of the imidazole core. rsc.org
Iron (Fe)Heterogeneous catalysis for multi-component imidazole synthesis. researchgate.netrsc.org
Acid CatalystSilicotungstic Acid, KHSO₄Improving yields in Debus-Radziszewski type condensations. ijprajournal.commdpi.com
OrganocatalystN-Heterocyclic Carbenes (NHCs)Catalyzing the reaction of acetophenones and benzylic amines. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, the exact connectivity of the molecule can be pieced together.

The ¹H and ¹³C NMR spectra of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000) would exhibit characteristic signals corresponding to its three main structural components: the imidazole (B134444) ring, the hexyl chain, and the benzoate group.

Proton (¹H) NMR: The spectrum would show distinct resonances for the aromatic protons on the imidazole and benzoate rings, as well as the aliphatic protons of the hexyl group. researchgate.net The imidazole N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). researchgate.netconicet.gov.ar The two C-H protons on the imidazole ring would appear as distinct singlets or doublets depending on the solvent and concentration. researchgate.netresearchgate.net The protons of the benzoate ring would show a characteristic multiplet pattern in the aromatic region (7.4-8.2 ppm). chemicalbook.com The hexyl chain would display a series of multiplets, with the -OCH₂- protons being the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. chemicalbook.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The two carbonyl carbons (one ketone, one ester) would be the most downfield signals, typically appearing in the 165-185 ppm range. rsc.orgmdpi.com The aromatic and imidazole carbons would resonate between 115 and 155 ppm. mdpi.comipb.pt The carbons of the aliphatic hexyl chain would appear in the upfield region of the spectrum (typically 14-70 ppm). rsc.org

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close to each other, which is crucial for understanding the molecule's preferred conformation in solution. ipb.ptnih.gov For instance, NOESY experiments could reveal the rotational preferences around the single bonds connecting the imidazole, ketone, and benzoate moieties. acs.org Such studies are vital for understanding how the molecule folds and orients itself, which can be important for its chemical reactivity and biological interactions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like IR and Raman are powerful tools for identifying the functional groups present in a molecule. conicet.gov.ar The spectrum for 2-(1H-Imidazole-2-carbonyl)hexyl benzoate would be expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: A broad band around 3200-3400 cm⁻¹ from the imidazole N-H group. mdpi.com

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the hexyl group just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl peaks would be prominent. The ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, while the ketone carbonyl stretch adjacent to the imidazole ring would likely appear at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation. mdpi.com

C=C and C=N Stretching: Aromatic ring and imidazole ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: A strong band corresponding to the ester C-O stretch would be visible in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₁₉H₂₂N₂O₃), the molecular weight is 342.40 g/mol .

In an Electron Ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 342. The fragmentation pattern would likely be dominated by cleavages characteristic of benzoate esters and imidazole derivatives. chemistrynotmystery.com

Predicted major fragmentation pathways include:

Loss of the hexyloxy radical (-OC₆H₁₃): This would lead to a prominent fragment corresponding to the 2-(1H-imidazole-2-carbonyl)benzoyl cation.

Formation of the benzoyl cation: Cleavage of the ester bond can result in the highly stable benzoyl cation at m/z 105 and a smaller peak for the phenyl cation at m/z 77. youtube.compharmacy180.comnih.gov

Cleavage of the hexyl chain: Fragmentation within the hexyl group would produce a series of peaks separated by 14 mass units (CH₂).

Fragmentation of the imidazole ring: The imidazole ring itself can undergo characteristic ring-opening or fragmentation, although the benzoate-related fragments are often more dominant.

Predicted Key Fragments in Mass Spectrometry

X-ray Crystallography for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This technique yields a three-dimensional model of the molecule, confirming the atomic connectivity and providing precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

Furthermore, crystallographic analysis would reveal the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds (e.g., involving the imidazole N-H and carbonyl oxygens) and π-π stacking between the aromatic rings. mdpi.comnih.gov This information is invaluable for understanding the material's physical properties and polymorphism.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for both purifying the synthesized compound and assessing its final purity. iltusa.comiltusa.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of non-volatile compounds. moravek.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed to separate the target compound from any starting materials, by-products, or degradation products. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. omicsonline.org Often coupled with a mass spectrometer (GC-MS), this technique provides separation and identification of any volatile impurities.

Column Chromatography: This preparative technique is used for the initial purification of the compound after synthesis. rsc.org By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and solvent system, this compound can be isolated from the crude reaction mixture.

Computational and Theoretical Chemistry Studies of the Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are used to determine optimized geometry, energetic properties, and various electronic descriptors. For imidazole (B134444) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to achieve reliable results. tandfonline.comnih.govresearchgate.net

The first step in most computational analyses is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Studies on related imidazole compounds confirm that calculated structural parameters generally show good agreement with experimental data from techniques like X-ray crystallography. tandfonline.comresearchgate.net The energetic stability of the molecule is also determined, with calculations often including the prediction of thermodynamic properties like the heat of formation. nih.govresearchgate.net

Illustrative Data: Optimized Geometric Parameters This table represents typical data obtained from a DFT geometry optimization calculation for a molecule similar to 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000).

ParameterAtoms InvolvedIllustrative Value
Bond LengthN1=C2 (Imidazole)1.31 Å
Bond LengthC2-C(O) (Carbonyl)1.50 Å
Bond LengthC=O (Carbonyl)1.21 Å
Bond AngleN1-C2-N3 (Imidazole)111.5°
Dihedral AngleO=C-C-O (Ester Linkage)178.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. tandfonline.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In complex molecules, these orbitals are often localized over specific functional groups, indicating the likely sites of reaction.

Illustrative Data: FMO Properties This table shows representative energy values for the frontier orbitals.

ParameterIllustrative Energy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. tandfonline.com The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For a molecule containing imidazole and carbonyl groups, MEP maps typically show negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting them as sites for hydrogen bonding and electrophilic interaction. nih.gov

Quantum Chemical Descriptors for Predicting Reactivity

Illustrative Data: Quantum Chemical Descriptors This table provides examples of calculated reactivity descriptors.

DescriptorFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.15 eV
Global Hardness (η)(ELUMO - EHOMO)/22.35 eV
Global Softness (S)1/(2η)0.21 eV⁻¹
Electrophilicity Index (ω)μ²/ (2η)3.67 eV

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which significantly influences its reactivity. mdpi.com The ring is considered electron-rich and can undergo substitution reactions, although its reactivity is nuanced compared to benzene (B151609). nih.gov

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with the C-4 and C-5 positions having higher electron densities, making them the preferred sites for substitution. nih.gov However, the presence of the strongly electron-withdrawing 2-carbonyl group in 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000) deactivates the ring towards electrophilic aromatic substitution. This deactivation is analogous to the effect of a nitro or carbonyl group on a benzene ring. Furthermore, under acidic conditions required for many electrophilic substitution reactions (e.g., nitration, sulfonation), the pyridine-like N-3 nitrogen atom becomes protonated, forming an imidazolium (B1220033) cation. This positive charge further deactivates the ring, making electrophilic substitution even more challenging.

Nucleophilic Substitution: The electron-deficient nature of the C-2 position, exacerbated by the attached carbonyl group, makes it susceptible to nucleophilic attack. nih.gov However, a direct nucleophilic aromatic substitution (SNAr) at C-2 would require the displacement of a group that is not present (like a halide). More relevant is the reactivity of the ring's N-H proton. In the presence of a base, the N-1 proton can be abstracted to form an imidazolate anion. This anion is a potent nucleophile and can readily react with electrophiles, such as alkyl halides, leading to N-alkylation. mdpi.com

Reaction TypePosition on Imidazole RingPredicted Reactivity for 2-(1H-Imidazole-2-carbonyl)hexyl benzoateRationale
Electrophilic SubstitutionC-4, C-5LowDeactivation by the electron-withdrawing 2-carbonyl group and protonation under acidic conditions.
Nucleophilic AttackC-2ModerateElectron-deficient nature due to adjacent nitrogen and carbonyl group, but no suitable leaving group for SNAr.
Deprotonation/AlkylationN-1HighThe N-H proton is acidic (pKa ≈ 14.5) and can be removed by a suitable base to form a nucleophilic imidazolate anion.

Reactivity of the Carbonyl and Ester Linkages

The molecule contains two distinct acyl moieties: a ketone function linking the imidazole and hexyl groups, and a benzoate ester. Both are susceptible to nucleophilic acyl substitution, but their reactivity differs. libretexts.org The general order of reactivity for carboxylic acid derivatives is: acyl halides > anhydrides > aldehydes > ketones > esters ≈ carboxylic acids > amides. allstudiesjournal.comlibretexts.org

Ketone Linkage (Acyl-Imidazole): The bond between the imidazole ring and the carbonyl carbon can be viewed as a special type of amide-like linkage. Imidazole is a good leaving group (the pKa of its conjugate acid, the imidazolium ion, is about 7), making this ketone susceptible to nucleophilic attack. nih.govnih.gov Hydrolysis of this bond under acidic or basic conditions would cleave the molecule, yielding 1H-imidazole-2-carboxylic acid and hexyl benzoate (or their derivatives depending on the conditions).

Ester Linkage: The hexyl benzoate moiety exhibits typical ester reactivity. It can undergo saponification (base-catalyzed hydrolysis) to yield benzoate salts and hexanol, or acid-catalyzed hydrolysis to benzoic acid and hexanol. It is generally less reactive than the acyl-imidazole linkage. libretexts.org This differential reactivity could potentially allow for selective reactions. For instance, a mild nucleophile might preferentially attack the more electrophilic acyl-imidazole carbonyl carbon.

Functional GroupType of ReactionTypical ReagentsExpected Products
Ketone (Acyl-Imidazole)Nucleophilic Acyl Substitution (e.g., Hydrolysis)H₂O / H⁺ or OH⁻1H-Imidazole-2-carboxylic acid + Hexanol
Ester (Hexyl Benzoate)Nucleophilic Acyl Substitution (e.g., Hydrolysis)H₂O / H⁺ or OH⁻Benzoic acid + Hexanol
Ketone (Acyl-Imidazole)ReductionNaBH₄, LiAlH₄Secondary alcohol: (1H-imidazol-2-yl)(hexyl)methanol
Ester (Hexyl Benzoate)ReductionLiAlH₄Two alcohols: Benzyl alcohol + Hexanol

Mechanistic Pathways of Formation Reactions

While specific synthetic procedures for this compound are not prominently documented, its formation can be logically deduced from established methods for synthesizing substituted imidazoles and esters. rsc.orgyoutube.com A plausible retrosynthetic analysis suggests a multi-step process.

A likely synthetic strategy involves the initial formation of a 2-substituted imidazole, followed by esterification. For example:

Formation of 2-Hexyl-1H-imidazole: A common method is the Radziszewski reaction, involving the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (heptanal), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). evitachem.comgoogle.com

Oxidation: The 2-hexylimidazole would then be oxidized to form (1H-imidazol-2-yl)(pentyl)methanone. This step is challenging and requires selective oxidation of the methylene (B1212753) group adjacent to the imidazole ring.

Esterification: The resulting ketone could then be esterified with benzoic acid or a more reactive derivative like benzoyl chloride to yield the final product.

An alternative and more direct pathway could involve building the imidazole ring from precursors already containing the necessary acyl group. One such mechanistic pathway, adapted from the synthesis of related 2-acyl-imidazoles, is the reaction between an α-dicarbonyl compound, an aldehyde, and ammonia. nih.govrsc.org

A proposed mechanistic sequence for the formation of a key precursor, (1H-imidazol-2-yl)methanone, could start with the reaction of o-phenylenediamine (B120857) with an aromatic aldehyde. rsc.org A variation for the target molecule could involve the reaction of glyoxal (B1671930), ammonia, and a keto-aldehyde, followed by esterification. The synthesis of imidazole-2-carboxaldehyde from imidazole and benzoyl chloride provides a relevant precedent for forming the C2-carbonyl bond. orgsyn.org This process involves the formation of a 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole intermediate, which upon hydrolysis and further reaction yields the aldehyde. A similar strategy could be adapted using a hexanoyl group instead of a formyl group.

Coordination Chemistry of the Imidazole Moiety with Metal Centers

The imidazole moiety is a well-established ligand in coordination chemistry, frequently found in metalloproteins (e.g., in histidine residues). wikipedia.orgacs.org The this compound molecule possesses two potential coordination sites: the pyridine-like N-3 atom of the imidazole ring and the oxygen atom of the adjacent carbonyl group.

Monodentate Coordination: The molecule can act as a simple monodentate ligand, binding to a metal center exclusively through the lone pair of electrons on the N-3 atom. This is a common binding mode for simple imidazoles. wikipedia.org

Bidentate Chelation: More significantly, the N-3 nitrogen and the adjacent carbonyl oxygen can act in concert to form a stable five-membered chelate ring with a metal ion. ajol.inforesearchgate.net This N,O-bidentate coordination is a prevalent binding mode for 2-acyl-imidazole ligands and leads to the formation of highly stable metal complexes. researchgate.net This chelation enhances the thermodynamic stability of the complex (the chelate effect).

The molecule is expected to form stable complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). ajol.inforsc.org The geometry of the resulting complexes would depend on the metal ion's coordination preferences and the stoichiometry of the reaction. For example, with an octahedral metal ion, complexes with a 2:1 ligand-to-metal ratio, [M(L)₂]ⁿ⁺, are common.

Coordination ModeDonor AtomsResulting StructureFavored Metal Ions
MonodentateN-3Terminal Imidazole LigandVarious transition metals
Bidentate (Chelating)N-3 and Carbonyl O5-membered Chelate RingCu(II), Ni(II), Co(II), Zn(II), Pd(II)

Supramolecular Interactions of this compound

The structure of this compound allows for a variety of non-covalent interactions, which are crucial for its crystal packing and interactions in a biological context. nih.govmhmedical.com

Hydrogen Bonding: The imidazole ring contains an acidic N-H group (a hydrogen bond donor) and a basic N-3 atom (a hydrogen bond acceptor). This allows for the formation of strong intermolecular N-H···N hydrogen bonds, leading to the self-assembly of chains or more complex networks in the solid state. researchgate.netresearchgate.net The carbonyl and ester oxygen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The molecule contains two aromatic rings, the imidazole and the benzoate ring. These rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal lattice. researchgate.net

Hydrophobic Interactions: The long, flexible hexyl chain is nonpolar and will participate in hydrophobic interactions, segregating away from polar environments and associating with other nonpolar groups.

The combination of strong, directional hydrogen bonds, dispersive π-π stacking, and weaker hydrophobic and van der Waals forces results in a complex and stable three-dimensional supramolecular assembly. nih.gov

Applications in Advanced Chemical Systems and Materials

Catalytic Applications of Imidazole-Based Compounds

Imidazole (B134444) and its derivatives are pivotal in catalysis due to their ability to function as ligands for transition metals, act as organocatalysts, and participate in enzymatic-like processes. nih.govnih.gov

Compounds featuring an imidazole core are integral to the design of chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.gov For instance, ligands linking an imidazole ring to chiral auxiliaries, such as amino acid esters, have been synthesized and tested in reactions like the Henry reaction. nih.gov The nitrogen atoms of the imidazole ring readily coordinate with various transition metals, creating an asymmetric environment that can induce stereoselectivity. nih.gov

Furthermore, imidazole-functionalized polyoxometalates have emerged as robust heterogeneous catalysts. In one study, such catalysts effectively promoted the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a key transformation in biomass conversion, with high conversion and selectivity. acs.org The imidazole group in these structures plays a crucial role in the catalyst's stability and activity. acs.org Supramolecular catalysts formed by the self-assembly of histidine derivatives (containing an imidazole side chain) and copper ions have shown remarkable catechol oxidase-like activity, demonstrating the power of imidazole in creating bio-inspired catalytic systems. sciopen.com

A molecule like 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000), with its accessible imidazole nitrogen atoms, could potentially coordinate with metal centers to form novel catalysts. The steric bulk of the hexyl benzoate group could influence the catalyst's substrate selectivity and stability.

Role in Material Science: Ionic Liquids and Polymers

The imidazole ring is a foundational component in the field of ionic liquids (ILs) and functional polymers. researchgate.nettandfonline.com Imidazolium-based ILs, which are salts with low melting points, were first developed in the 1980s and have since become popular for their high thermal stability, low volatility, and tunable properties. tandfonline.comelsevierpure.com

The properties of imidazolium (B1220033) ILs, such as melting point, viscosity, and solubility, can be finely tuned by modifying the substituents on the imidazole ring. tandfonline.com For example, the length of the alkyl chain, such as the hexyl group in the subject compound, significantly influences the physical properties. nih.gov These ILs are used as "green" solvents, in biphasic catalysis, and as electrolytes in electroactive devices. tandfonline.comelsevierpure.com In polymer science, imidazolium ILs can act as plasticizers for polymer films, enhancing their mechanical properties and long-term stability. nih.gov Studies on polymethacrylate (B1205211) films have shown that imidazolium chlorides, like 1-hexyl-3-methyl imidazolium chloride, can be more effective plasticizers than traditional agents like glycerol. nih.gov

Moreover, imidazole functionalities can be incorporated into polymer backbones to create materials with specific properties like proton conductivity or ion transport. researchgate.netmdpi.com These polymerized ionic liquids (PILs) are explored for applications in solid polymer electrolytes for batteries, supercapacitors, and sensors. mdpi.com The structure of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate makes it a candidate for a monomer or an additive in polymer systems, where the imidazole group could provide ionic conductivity (if quaternized to an imidazolium salt) and the hexyl benzoate tail could ensure compatibility with hydrophobic polymer matrices.

Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Imidazole and its derivatives, particularly those also containing carboxylate groups, are excellent candidates for linkers in MOF synthesis. rsc.orgfau.de The nitrogen atoms of the imidazole ring provide strong coordination sites for metal ions, leading to the formation of stable and diverse framework structures. fau.deacs.org

MOFs built with imidazole-based ligands have shown significant promise in various applications. For example, they are extensively studied for proton conduction, a key function for proton exchange membrane fuel cells. rsc.orgnih.gov The imidazole moieties within the MOF's pores can form hydrogen-bonded networks that facilitate the transport of protons, especially under humid conditions. rsc.org Research has demonstrated that MOFs with chemically coordinated imidazole ligands can exhibit proton conductivity two orders of magnitude greater than those with physically adsorbed imidazole, reaching values as high as 1.21 × 10⁻² S cm⁻¹ at 60 °C. nih.gov

Additionally, imidazole-based MOFs are used as fluorescent sensors for detecting pollutants like nitroaromatic compounds and metal ions, and as adsorbents for removing dyes like Congo red from water. acs.org A Ba(II)-MOF functionalized with an imidazole-tribenzoic acid ligand was shown to be a multifunctional material for both sensing and adsorption. acs.org The structure of this compound, while lacking a carboxylate for traditional MOF linking, could potentially be integrated into MOFs as a modulating ligand or functional guest molecule within the pores, with the hexyl benzoate group modifying the framework's hydrophobicity and interaction with guest molecules.

Bio-Inspired Systems and Proton Transfer Mediation in Organic Synthesis

The imidazole group, famously present in the amino acid histidine, is a crucial component in many biological processes, including enzymatic catalysis, signal transduction, and pH regulation. nih.govnih.gov Its ability to act as both a proton donor and acceptor (amphoterism) makes it an exceptionally efficient mediator of proton transfer. nih.govacs.org

This property is harnessed in bio-inspired artificial systems designed to mimic natural processes. nih.govrsc.org For instance, molecular wires containing benzimidazole (B57391) units have been created to study proton-coupled electron transfer (PCET), a fundamental process in photosynthesis and respiration. nih.govrsc.org In these systems, the oxidation of a phenol (B47542) group triggers the translocation of protons along a hydrogen-bonded network formed by the benzimidazole bridges. nih.gov Ultrafast spectroscopy studies have confirmed that imidazole can facilitate proton transport more effectively than simple protic solvents like methanol, due to the greater delocalization of charge on the imidazole cation and anion. nih.gov

The structure of this compound contains the essential imidazole unit capable of participating in such proton transfer pathways. In a non-polar environment, the imidazole moiety could form hydrogen-bonded chains, mediating proton transport in synthetic systems designed to replicate biological functions or to catalyze reactions that rely on precise proton movement.

Electrochemical Applications

Imidazole derivatives have a significant presence in various electrochemical applications, ranging from corrosion inhibition to electrosynthesis. igi-global.comacs.org The lone pair of electrons on the nitrogen atoms and the π-system of the imidazole ring allow these molecules to adsorb strongly onto metal surfaces. igi-global.comresearchgate.net

This adsorption forms a protective, often hydrophobic, layer that inhibits corrosion. nih.govresearchgate.net Imidazolium-based ionic liquids have been shown to be effective corrosion inhibitors for mild steel in acidic environments, with their efficiency increasing with the length of the alkyl substituent on the imidazole ring. nih.gov The presence of heteroatoms (N, O) and the planar structure of the imidazole ring facilitate strong interaction with the metal surface, displacing corrosive agents. nih.gov

In the realm of synthetic chemistry, electrochemical methods provide a clean and efficient route for creating complex molecules. For example, benzimidazoles can be synthesized via the electrochemical dehydrogenation and cross-coupling of C–N bonds under mild conditions. acs.org Imidazole itself can be electrochemically polymerized to form conductive polymers. acs.org Furthermore, imidazole-derived chromophores are studied for their charge-transfer properties, which are relevant to organic electronics and nonlinear optics. beilstein-journals.org A compound like this compound could be investigated as a corrosion inhibitor, where the hexyl benzoate tail would enhance the hydrophobicity of the protective film. nih.gov It could also serve as a precursor in electrochemical studies, potentially undergoing polymerization or participating in charge-transfer processes.

Data Tables

Table 1: Examples of Imidazole-Based Compounds and Their Applications

Compound Class/ExampleKey Structural Feature(s)Application AreaResearch FindingReference(s)
Chiral Imidazole LigandsImidazole ring linked to chiral amino acid estersAsymmetric CatalysisUsed to create an asymmetric environment around metal centers for enantioselective reactions. nih.gov
Imidazolium Ionic LiquidsImidazole cation with N-alkyl chains (e.g., hexyl)Material Science (Plasticizers)1-hexyl-3-methyl imidazolium chloride acts as an effective plasticizer for polymethacrylate films. nih.gov
Imidazole-Carboxylate LigandsImidazole ring with one or more carboxylate groupsMetal-Organic Frameworks (MOFs)Forms stable MOFs used for proton conduction and fluorescent sensing of pollutants. rsc.orgacs.org
Benzimidazole-Phenol DerivativesBenzimidazole bridge linking a phenol and a proton acceptorBio-inspired Proton TransferMediates proton-coupled electron transfer (PCET) upon electrochemical oxidation. nih.govrsc.org
Imidazolium Bromide SaltsImidazolium cation with long alkyl chain (e.g., C16)Electrochemical ApplicationsActs as an effective corrosion inhibitor for mild steel in acidic solutions. nih.gov

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Imidazole (B134444) Derivative Design

The design of novel molecules has been revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). youtube.com These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. For imidazole derivatives, AI and ML are already being applied to create quantitative structure-activity relationship (QSAR) models. nih.gov

In the context of designing molecules such as 2-(1H-Imidazole-2-carbonyl)hexyl benzoate (B1203000), AI could be employed in several ways:

Predictive Modeling : Machine learning algorithms, particularly artificial neural networks (ANNs), can be trained on existing libraries of imidazole compounds to predict specific properties. nih.gov For instance, an ANN model could predict the potential therapeutic activity (e.g., antibacterial, anticancer) based on the molecule's structural descriptors. nih.govnih.gov

De Novo Design : Generative AI models can design entirely new imidazole derivatives optimized for specific functions. By providing the desired parameters (e.g., high binding affinity to a specific protein, optimal solubility), the AI can propose novel structures, potentially including variations of the hexyl benzoate moiety, for synthesis and testing.

Synthesis Planning : AI tools can retrospectively analyze successful synthetic routes for complex molecules and propose the most efficient pathways for a new target, saving significant time and resources in the laboratory.

The table below illustrates a conceptual workflow for using AI in the design and evaluation of imidazole derivatives.

AI/ML Application StageTechnique/ToolObjectivePotential Outcome for Target Compound
Target Identification Deep Learning, NLPAnalyze biological literature to identify novel therapeutic targets.Identification of a protein target where an imidazole-based structure is predicted to have high affinity.
Hit Generation Generative Adversarial Networks (GANs)Design novel molecules with desired properties.Generation of the 2-(1H-Imidazole-2-carbonyl)hexyl benzoate structure as a potential hit.
Lead Optimization QSAR, ANNsPredict activity and toxicity to refine the lead compound. nih.govModification of the hexyl chain or benzoate ring to enhance predicted efficacy and reduce toxicity.
ADMET Prediction Predictive AlgorithmsForecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.netEarly-stage virtual screening to assess the drug-likeness of the target compound.

Development of Novel Synthetic Strategies for Complex Imidazole Esters

The synthesis of structurally complex molecules like this compound requires sophisticated and efficient chemical strategies. Modern organic chemistry has moved beyond classical methods, embracing techniques that offer higher yields, greater precision, and more environmentally friendly conditions. researchgate.net

Several emerging synthetic paradigms are particularly relevant:

One-Pot, Multi-Component Reactions : These reactions combine multiple starting materials in a single flask to build a complex product in one step, minimizing waste and purification steps. The synthesis of substituted imidazoles has been achieved using such methods. biomedpharmajournal.org A plausible one-pot approach to the target molecule might involve the condensation of an imidazole precursor, a glyoxal (B1671930) derivative, and a benzoate-containing reactant.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction times from hours to minutes and often improves product yields compared to conventional heating. researchgate.netmu-varna.bg This technique is well-established for the synthesis of various heterocyclic compounds, including imidazoles. biomedpharmajournal.org

Flow Chemistry : In flow synthesis, reagents are pumped through a series of tubes and reactors, allowing for precise control over reaction conditions (temperature, pressure, time) and safer handling of hazardous intermediates. This would be ideal for scaling up the production of a key imidazole intermediate.

Advanced Cycloaddition and Annulation Reactions : Recent research has highlighted novel cycloaddition and annulation methods for constructing the imidazole ring. For example, the annulation of α-isocyanoacetates with imidoyl chlorides provides an efficient route to highly substituted imidazole-4-carboxylate esters, which are structurally related to the target compound. mdpi.com

Synthetic StrategyKey AdvantagesApplicability to Target Compound Synthesis
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. mu-varna.bgAccelerating the core imidazole ring formation or the final esterification step.
Multi-Component ReactionsHigh atom economy, reduced waste, operational simplicity. biomedpharmajournal.orgCombining precursors in a one-pot setup to rapidly assemble the core molecular scaffold.
Flow ChemistryPrecise control, enhanced safety, easy scalability.Manufacturing a key intermediate, such as 2-carbonyl-imidazole, in a continuous and controlled manner.
Novel Annulation MethodsAccess to complex substitution patterns, good yields. mdpi.comConstructing the substituted imidazole ring with the required carbonyl group at the C2 position.

Advanced Characterization Techniques for Intricate Structural Features

Once a complex molecule like this compound is synthesized, unequivocally confirming its structure is paramount. While standard techniques like ¹H and ¹³C NMR are foundational, advanced methods are required to resolve the intricate features of such a multi-functionalized compound. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC are essential for piecing together the molecular puzzle. For the target molecule, HMBC would be crucial for confirming the connectivity between the hexyl benzoate carbonyl carbon and the imidazole ring system.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity. researchgate.net

Single Crystal X-Ray Diffraction (SCXRD) : This is the gold standard for structural elucidation, providing the precise 3D arrangement of atoms in a molecule, including bond lengths, angles, and stereochemistry. rsc.org Obtaining a suitable crystal can be a bottleneck, but advanced crystallization methods are emerging to address this challenge. rsc.org

Cryo-Electron Microscopy (Cryo-EM) : While traditionally used for large biomolecules, recent advances are making cryo-EM applicable to smaller organic molecules, especially when they form ordered assemblies. numberanalytics.com

Ion Mobility-Mass Spectrometry (IM-MS) : This technique separates ions based on their size and shape (collisional cross-section) in the gas phase before mass analysis. It can provide an additional layer of structural information, helping to distinguish between isomers that are indistinguishable by mass alone. mdpi.com

Exploration of Self-Assembly and Supramolecular Chemistry

The imidazole moiety is a well-known functional group in supramolecular chemistry. nih.gov Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen) makes it a versatile building block for creating ordered structures. capes.gov.brmdpi.com The presence of the imidazole ring, along with the polar carbonyl groups and the non-polar hexyl and benzoate components, gives this compound a distinct amphiphilic character.

This structure opens up exciting possibilities in self-assembly:

Hydrogen-Bonded Networks : The imidazole N-H can form strong hydrogen bonds with the carbonyl oxygen or the other imidazole nitrogen, leading to the formation of chains, tapes, or more complex 2D and 3D networks. capes.gov.br

Organogel Formation : In certain solvents, the directional nature of hydrogen bonding combined with van der Waals interactions from the hexyl and phenyl groups could lead to the formation of a fibrous network that entraps the solvent, creating a self-healing organogel.

Liquid Crystals : The elongated shape of the molecule could potentially lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

Coordination Polymers : The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. The addition of metal salts could induce the self-assembly of the molecule into coordination polymers or metal-organic frameworks (MOFs), creating materials with potential applications in catalysis or gas storage. rsc.org

The exploration of these future directions—from in silico design to advanced synthesis and the study of emergent properties—will be critical in unlocking the scientific value of this compound and the broader class of complex imidazole derivatives.

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